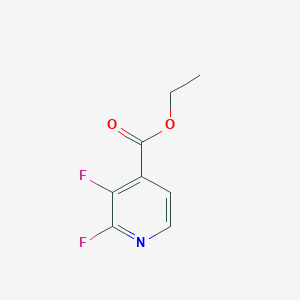

Ethyl 2,3-difluoropyridine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 2,3-difluoropyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3-difluoropyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,3-difluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJMSQNOPRKCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215225 | |

| Record name | 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-98-0 | |

| Record name | 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1359828-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2,3-difluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2,3-difluoropyridine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] Within this context, fluorinated pyridines represent a particularly valuable class of heterocyclic building blocks. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the strategic placement of fluorine atoms can fine-tune its electronic properties and biological activity.[2]

Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate: A Mechanistic Approach

The most direct and industrially scalable route to Ethyl 2,3-difluoropyridine-4-carboxylate is through the esterification of 2,3-Difluoropyridine-4-carboxylic acid. The Fischer-Speier esterification is the archetypal method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction Scheme: Fischer-Speier Esterification

Sources

Physical and chemical properties of Ethyl 2,3-difluoropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Pyridine Building Block

Ethyl 2,3-difluoropyridine-4-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its parent compound, 2,3-difluoropyridine-4-carboxylic acid, is a key intermediate in the synthesis of advanced pharmaceutical ingredients. The difluoro-substituted pyridine ring offers unique electronic properties and metabolic stability, making it a valuable scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 2,3-difluoropyridine-4-carboxylate, offering insights for its effective utilization in research and development.

Physicochemical Properties

Direct experimental data for Ethyl 2,3-difluoropyridine-4-carboxylate is not extensively reported in the literature. However, its properties can be reliably inferred from its parent compound, 2,3-difluoropyridine-4-carboxylic acid, and general principles of organic chemistry.

| Property | Value (2,3-difluoropyridine-4-carboxylic acid) | Inferred Value/Comment (Ethyl 2,3-difluoropyridine-4-carboxylate) |

| Molecular Formula | C₆H₃F₂NO₂ | C₈H₇F₂NO₂ |

| Molecular Weight | 159.09 g/mol [1] | 187.14 g/mol |

| Appearance | White crystalline powder[1] | Likely a colorless to pale yellow liquid or low-melting solid. |

| Melting Point | 159-160 °C[1] | Expected to be significantly lower than the parent acid. |

| Boiling Point | 377.4 °C at 760 mmHg[1] | Expected to be lower than the parent acid due to the absence of intermolecular hydrogen bonding. |

| Density | 1.535 g/cm³[1] | Expected to be slightly lower than the parent acid. |

| Solubility | Slightly soluble in water; soluble in polar organic solvents like DMSO and DMF.[2] | Expected to have low solubility in water but good solubility in a wider range of organic solvents, including ethers, esters, and chlorinated solvents. |

| pKa | Around 3-4 (for the carboxylic acid group)[2] | Not applicable. The ester is not acidic. |

Synthesis and Workflow

The most common and straightforward method for the preparation of Ethyl 2,3-difluoropyridine-4-carboxylate is the esterification of 2,3-difluoropyridine-4-carboxylic acid.

Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification procedure. The choice of acid catalyst and reaction conditions can be optimized for yield and purity.

Materials:

-

2,3-difluoropyridine-4-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-difluoropyridine-4-carboxylic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2,3-difluoropyridine-4-carboxylate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Synthesis workflow for Ethyl 2,3-difluoropyridine-4-carboxylate.

Chemical Reactivity and Spectral Characteristics

The reactivity of Ethyl 2,3-difluoropyridine-4-carboxylate is governed by the electron-withdrawing nature of the two fluorine atoms and the carboxylate group, as well as the nucleophilic character of the pyridine nitrogen.

-

Nucleophilic Aromatic Substitution: The fluorine atoms on the pyridine ring are susceptible to displacement by strong nucleophiles. The position of substitution will depend on the reaction conditions and the nature of the nucleophile.

-

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

-

Amidation: The ester can react with amines to form the corresponding amides. This is a common transformation in drug discovery to generate compound libraries.[3]

-

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet for the ethyl group protons. The two aromatic protons on the pyridine ring will appear as multiplets, with their chemical shifts influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the pyridine ring. The carbons attached to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two fluorine atoms, likely with coupling to each other and to the aromatic protons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹). C-F stretching bands will also be present.[4]

Applications in Drug Discovery and Development

Fluorinated pyridines are prevalent in many marketed drugs due to the ability of fluorine to modulate physicochemical and pharmacokinetic properties. Ethyl 2,3-difluoropyridine-4-carboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The difluoropyridine core can be further functionalized to create libraries of compounds for screening against various biological targets.

-

Introduction of Fluorine: This compound provides a convenient way to introduce a difluoropyridine moiety into a larger molecule, which can enhance binding affinity, metabolic stability, and membrane permeability.

-

Intermediate for API Synthesis: As a derivative of a known pharmaceutical intermediate, this ester is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).[1]

Sources

- 1. innospk.com [innospk.com]

- 2. 2,3-Difluoropyridine-4-carboxylic Acid | Chemical Properties, Applications, Safety Data & Supplier Information – Expert Guide [pipzine-chem.com]

- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ethyl 2,3-Difluoropyridine-4-Carboxylate: A Technical Guide for Advanced Drug Development

This in-depth technical guide provides a comprehensive overview of Ethyl 2,3-difluoropyridine-4-carboxylate, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential applications in medicinal chemistry, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when combined with fluorine substitution, offers a powerful platform for the development of novel therapeutics. Ethyl 2,3-difluoropyridine-4-carboxylate, as a derivative of this class, represents a key building block for accessing a diverse chemical space in the pursuit of new and improved drug candidates.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its molecular structure and properties.

Molecular Structure

Ethyl 2,3-difluoropyridine-4-carboxylate possesses a pyridine ring substituted with two fluorine atoms at the 2 and 3 positions and an ethyl carboxylate group at the 4 position.

digraph "Ethyl_2_3_difluoropyridine_4_carboxylate" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];

node [shape=plaintext];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

N1 [label="N"];

F1 [label="F"];

F2 [label="F"];

C6 [label="C"];

O1 [label="O"];

O2 [label="O"];

C7 [label="CH2"];

C8 [label="CH3"];

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- N1 [len=1.5];

N1 -- C1 [len=1.5];

C1 -- F1 [len=1.2];

C2 -- F2 [len=1.2];

C3 -- C6 [len=1.5];

C6 -- O1 [len=1.2, style=double];

C6 -- O2 [len=1.5];

O2 -- C7 [len=1.5];

C7 -- C8 [len=1.5];

}

Caption: Generalized workflow for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate.

Step-by-Step Methodology

Materials:

-

2,3-Difluoropyridine-4-carboxylic acid

-

Anhydrous Ethanol (200 proof)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Difluoropyridine-4-carboxylic acid (1.0 eq).

-

Addition of Reagents: Add a significant excess of anhydrous ethanol (e.g., 10-20 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure Ethyl 2,3-difluoropyridine-4-carboxylate.

Predicted Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 1.4 ppm (3H) corresponding to the methyl protons of the ethyl group, and a quartet at around 4.4 ppm (2H) for the methylene protons of the ethyl group. The aromatic protons on the pyridine ring will appear in the downfield region, likely as complex multiplets due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the ester at around 165 ppm. The carbons of the ethyl group will appear at approximately 62 ppm (-CH₂-) and 14 ppm (-CH₃). The aromatic carbons will be in the range of 110-160 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band around 1720-1740 cm⁻¹ characteristic of the C=O stretch of the ester. C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.14 g/mol .

Applications in Drug Development and Medicinal Chemistry

Fluorinated pyridine derivatives are highly sought after in medicinal chemistry due to their ability to enhance the pharmacological profile of drug candidates.[1] Ethyl 2,3-difluoropyridine-4-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The pyridine nitrogen can act as a hydrogen bond acceptor, while the difluoro substitution can modulate the pKa of the pyridine ring and enhance metabolic stability. The ethyl carboxylate group provides a convenient handle for further chemical modifications, such as conversion to amides, which is a common linkage in many drug molecules.

While specific drugs containing the exact Ethyl 2,3-difluoropyridine-4-carboxylate moiety are not prominently disclosed in the public domain, the strategic importance of this structural motif is evident in numerous patents for a wide range of therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders. The synthesis of novel compounds from this intermediate allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Conclusion

Ethyl 2,3-difluoropyridine-4-carboxylate is a valuable building block for the synthesis of novel, fluorinated heterocyclic compounds with high potential in drug discovery and development. Its synthesis via Fischer esterification of the corresponding carboxylic acid is a robust and scalable method. A thorough understanding of its molecular structure, physicochemical properties, and reactivity is essential for its effective utilization in the design and synthesis of next-generation therapeutics. This technical guide provides a solid foundation for researchers and scientists to leverage the potential of this important chemical entity.

References

-

PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). ethyl 3-amino-4-fluoro-pyridine-2-carboxylate, min 97%, 100 mg. Retrieved from [Link]

- Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate).... Retrieved from [Link]

-

RSC Education. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Retrieved from [Link]

-

Scribd. (n.d.). Esterification of Ethanol and Ethanoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 2-pyridylacetate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

Sources

Spectral data for Ethyl 2,3-difluoropyridine-4-carboxylate (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectral Characteristics of Ethyl 2,3-difluoropyridine-4-carboxylate

Introduction: The Structural Elucidation of a Novel Fluoropyridine

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Ethyl 2,3-difluoropyridine-4-carboxylate is a key exemplar of this molecular class, representing a versatile building block for the synthesis of more complex chemical entities.

This guide provides a comprehensive, in-depth analysis of the predicted spectral data for Ethyl 2,3-difluoropyridine-4-carboxylate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as an expert-level predictive guide. As a Senior Application Scientist, the rationale is not merely to present data, but to elucidate the process of spectral prediction and interpretation, grounded in fundamental principles of spectroscopy and comparative data from analogous structures. This approach provides a robust framework for researchers to anticipate and interpret the spectral characteristics of novel fluorinated pyridines.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the quantum mechanical phenomena that give rise to these spectral features, and provide standardized protocols for their experimental acquisition.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to provide clear signals for the two distinct proton environments: the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The analysis hinges on predicting chemical shifts (δ) and spin-spin coupling constants (J).

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 8.2 - 8.4 | Doublet of doublets (dd) | ³JHH ≈ 5-6 Hz, ⁴JHF ≈ 1-2 Hz | H-6 |

| ~ 7.4 - 7.6 | Triplet of doublets (td) or multiplet (m) | ³JHH ≈ 5-6 Hz, ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 1-2 Hz | H-5 |

| ~ 4.4 | Quartet (q) | ³JHH ≈ 7.1 Hz | -OCH₂CH₃ |

| ~ 1.4 | Triplet (t) | ³JHH ≈ 7.1 Hz | -OCH₂CH₃ |

Expert Rationale:

-

Aromatic Protons (H-5 and H-6): The pyridine ring protons are expected to be in the downfield region (δ > 7.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the fluorine atoms and the carboxylate group will further shift these protons downfield. H-6, being adjacent to the nitrogen, is predicted to be the most downfield. Its multiplicity will arise from coupling to H-5 (³JHH) and a smaller, four-bond coupling to the fluorine at C-3 (⁴JHF). H-5 will show a more complex pattern due to coupling with H-6 (³JHH), a significant three-bond coupling to the fluorine at C-2 (³JHF), and a smaller four-bond coupling to the fluorine at C-3 (⁴JHF). Long-range H-F couplings are a characteristic feature in the NMR of fluorinated aromatics.[1]

-

Ethyl Group Protons: The ethyl ester will present a classic quartet and triplet pattern. The methylene protons (-OCH₂-) are adjacent to an electron-withdrawing oxygen atom, shifting them downfield to approximately 4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) will appear further upfield, around 1.4 ppm, and will be split into a triplet by the two methylene protons.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will be characterized by the significant influence of the fluorine substituents, not only on the chemical shifts but also through prominent carbon-fluorine (C-F) coupling constants.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Assignment |

| ~ 163 - 165 | Triplet (t) or Doublet of doublets (dd) | ³JCF ≈ 3-5 Hz | C=O (Ester) |

| ~ 155 - 158 | Doublet of doublets (dd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz | C-2 |

| ~ 150 - 153 | Doublet of doublets (dd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz | C-3 |

| ~ 148 - 150 | Singlet or small doublet | ⁴JCF ≈ 1-3 Hz | C-6 |

| ~ 125 - 128 | Doublet of doublets (dd) | ²JCF ≈ 20-30 Hz, ³JCF ≈ 5-10 Hz | C-5 |

| ~ 118 - 122 | Doublet of doublets (dd) | ²JCF ≈ 15-25 Hz, ³JCF ≈ 3-5 Hz | C-4 |

| ~ 62 - 63 | Singlet | - | -OCH₂CH₃ |

| ~ 14 - 15 | Singlet | - | -OCH₂CH₃ |

Expert Rationale:

-

Carbons Bearing Fluorine (C-2 and C-3): These carbons will exhibit the largest one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz, resulting in large doublets.[2] Each of these signals will be further split by a two-bond coupling to the other fluorine atom (²JCF), leading to a doublet of doublets. Their chemical shifts will be significantly downfield due to the direct attachment of the highly electronegative fluorine.

-

Other Aromatic Carbons (C-4, C-5, C-6): These carbons will also show splitting due to two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atoms.[3][4][5] The magnitudes of these couplings decrease with the number of bonds separating the nuclei. The carboxylate-bearing carbon (C-4) is expected to be significantly deshielded.

-

Ester Carbons: The carbonyl carbon (C=O) is expected in the typical ester range of 163-165 ppm and may show a small three-bond coupling to the fluorine at C-2. The methylene and methyl carbons of the ethyl group will appear in the upfield region and are unlikely to show significant C-F coupling.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for fluorinated compounds, providing a wide chemical shift range that is very sensitive to the electronic environment.

Predicted ¹⁹F NMR Data:

| Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ -130 to -140 | Doublet of doublets (dd) or multiplet (m) | ³JFF ≈ 20-30 Hz, ³JFH ≈ 8-10 Hz | F-2 |

| ~ -145 to -155 | Doublet of doublets (dd) or multiplet (m) | ³JFF ≈ 20-30 Hz, ⁴JFH ≈ 1-2 Hz | F-3 |

Expert Rationale:

-

Chemical Shifts: The chemical shifts for fluorine atoms on a pyridine ring are highly dependent on their position relative to the nitrogen and other substituents.[6][7] Based on data for similar fluoropyridines, the signals are expected in the region of -130 to -155 ppm.[2][8] The exact positions will be influenced by the electron-withdrawing ester group.

-

Coupling Constants: A significant three-bond fluorine-fluorine coupling (³JFF) of around 20-30 Hz is expected, which will split each fluorine signal into a doublet. Each of these doublets will be further split by coupling to the aromatic protons. The fluorine at C-2 will show a larger three-bond coupling to H-5 (³JFH), while the fluorine at C-3 will primarily show a smaller four-bond coupling to H-6 (⁴JFH) and potentially a five-bond coupling to H-5.

Predicted Infrared (IR) Spectroscopy Analysis

The IR spectrum is invaluable for identifying the key functional groups present in the molecule. The vibrations of different bonds absorb infrared radiation at characteristic frequencies.[9]

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| 1735 - 1715 | Strong | C=O stretch (ester carbonyl) |

| 1600 - 1580 | Medium-Strong | C=C and C=N ring stretching |

| 1480 - 1440 | Medium | C=C and C=N ring stretching |

| 1300 - 1200 | Strong | C-O stretch (ester) |

| 1150 - 1050 | Strong | C-F stretch |

Expert Rationale:

-

Carbonyl Stretch: The most prominent peak in the spectrum is expected to be the strong C=O stretching vibration of the ethyl ester, appearing around 1725 cm⁻¹.[10][11] Its position indicates a conjugated ester system.

-

C-H Stretches: Aromatic C-H stretches will appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.[10]

-

Aromatic Ring and C-F Stretches: The characteristic stretching vibrations of the pyridine ring (C=C and C=N) will be visible in the 1600-1440 cm⁻¹ region.[12] Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1150-1050 cm⁻¹ range.[13]

Predicted Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺∙): The molecular ion peak is expected at m/z = 201, corresponding to the molecular formula C₈H₇F₂NO₂. Due to the stability of the aromatic ring, this peak should be reasonably abundant.

-

Key Fragments:

-

m/z = 173: Loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement involving the ethyl ester.

-

m/z = 156: Loss of the ethoxy radical (∙OCH₂CH₃, 45 Da) is a very common fragmentation pathway for ethyl esters, leading to a difluoropyridinyl carbonyl cation.[14][15][16]

-

m/z = 128: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 156 fragment.

-

m/z = 78: A fragment corresponding to a difluoropyridyne radical cation, resulting from the loss of the entire ethyl carboxylate group.

-

Expert Rationale:

The fragmentation of ethyl esters is well-characterized.[15][16] The primary fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group. The loss of the ethoxy radical (∙OC₂H₅) is typically a major fragmentation route.[14][15] Additionally, the McLafferty rearrangement is possible if a gamma-hydrogen is available, which is the case in the ethyl group, leading to the loss of a neutral ethene molecule. The stability of the aromatic ring suggests that fragments retaining the difluoropyridinyl moiety will be prominent.[14]

Standardized Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl 2,3-difluoropyridine-4-carboxylate for ¹H NMR, or 20-50 mg for ¹³C and ¹⁹F NMR, into a clean, dry vial.[17][18]

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution into a clean, 5 mm NMR tube and cap it securely.[18][19]

-

-

Instrument Setup and Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.[20]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Perform shimming to optimize the magnetic field homogeneity.

-

Acquire the Free Induction Decay (FID) using standard pulse programs. For ¹³C and ¹⁹F, proton decoupling should be applied. A relaxation delay (D1) of 1-2 seconds is typically sufficient.[19]

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer's sample compartment is clean and dry.

-

Acquire a background spectrum. This is a crucial step to subtract the absorbance of atmospheric CO₂ and water vapor.[21]

-

-

Sample Analysis (Using Attenuated Total Reflection - ATR):

-

Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal (e.g., diamond or germanium).[22]

-

Ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform baseline correction if necessary.

-

Use the software to label the wavenumbers of significant peaks.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

-

Sample Introduction:

-

The sample can be introduced via Gas Chromatography (GC-MS) if it is sufficiently volatile and thermally stable, which is expected for this compound. This provides separation from any impurities.

-

Alternatively, a direct insertion probe can be used to introduce the sample directly into the ion source.

-

-

Ionization and Analysis:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[23][24][25]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak (M⁺∙) to confirm the molecular weight.

-

Analyze the major fragment peaks to deduce the structure and confirm the presence of key functional groups.

-

References

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Available from: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Available from: [Link]

- Schwarz, H., & Bohlmann, F. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Organic Mass Spectrometry, 16(1), 30-36.

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland, Baltimore County. Available from: [Link]

-

Carbon-fluorine coupling constants, n J CF . (n.d.). ResearchGate. Available from: [Link]

-

Electron Ionization. (2022, July 3). Chemistry LibreTexts. Available from: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available from: [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available from: [Link]

-

IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Available from: [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Available from: [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. Available from: [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Available from: [Link]

- Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Chemistry, 9(2), 288-291.

-

Procedure A. Obtain IR Spectra. (n.d.). Scribd. Available from: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Available from: [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes, 1(110). Available from: [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Emory University. Available from: [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland, Baltimore County. Available from: [Link]

- Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (1972). Acta Chemica Scandinavica, 26, 2160-2162.

- How to Compute Electron Ionization Mass Spectra from First Principles. (2016). The Journal of Physical Chemistry A, 120(21), 3647–3656.

-

IR Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Available from: [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available from: [Link]

-

IR Sample Preparation: A Practical Guide. (2022, September 5). Chemistry LibreTexts. Available from: [Link]

-

Ionization Modes: EI. (n.d.). Shimadzu. Available from: [Link]

-

IR Absorption Table. (n.d.). University of California, Santa Cruz. Available from: [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Available from: [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Available from: [Link]

- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (1975). Journal of the American Chemical Society, 97(7), 1808–1813.

-

19Flourine NMR. (n.d.). The Weizmann Institute of Science. Available from: [Link]

-

IR Tables. (n.d.). University of California, Santa Cruz. Available from: [Link]

-

NMR Coupling Constants, Chemical Shift, and 13C NMR. (2019, February 25). YouTube. Available from: [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Available from: [Link]

-

Multinuclear NMR. (2024, November 12). Chemistry LibreTexts. Available from: [Link]

-

1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. (n.d.). ResearchGate. Available from: [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Available from: [Link]

-

Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. (2023, February 1). YouTube. Available from: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available from: [Link]

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. asianpubs.org [asianpubs.org]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. tandfonline.com [tandfonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scienceready.com.au [scienceready.com.au]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 21. scribd.com [scribd.com]

- 22. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 25. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate

Introduction

Ethyl 2,3-difluoropyridine-4-carboxylate is a key heterocyclic building block in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the pyridine ring significantly modulates the physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, the 2,3-difluoro substitution pattern, combined with the versatile carboxylate handle at the 4-position, makes this compound a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[2]

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 2,3-difluoropyridine-4-carboxylate. The narrative delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into experimental design and execution. All protocols are presented with the aim of ensuring reproducibility and high fidelity, grounded in established chemical principles and supported by authoritative references.

Strategic Overview of the Synthesis Pathway

The synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate is most effectively approached through a multi-step sequence that builds the molecule by first establishing the fluorinated pyridine core, followed by functional group manipulation to install the ethyl carboxylate. A logical and efficient pathway, predicated on the availability of suitable starting materials, involves three primary stages:

-

Halogen Exchange (Halex) Fluorination: Introduction of the fluorine atoms onto the pyridine ring via nucleophilic aromatic substitution.

-

Nitrile Hydrolysis: Conversion of a nitrile precursor at the 4-position to the corresponding carboxylic acid.

-

Fischer Esterification: Final conversion of the carboxylic acid to the target ethyl ester.

This strategic disconnection is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate.

Part 1: Halogen Exchange Fluorination of 2,3-Dichloro-4-cyanopyridine

The initial and most critical step is the regioselective introduction of two fluorine atoms. The halogen exchange (Halex) reaction is a powerful method for this transformation, particularly on electron-deficient aromatic systems like pyridines.[3] The presence of the electron-withdrawing nitrile group at the 4-position and the nitrogen atom in the ring activates the chlorine atoms at the 2- and 3-positions towards nucleophilic aromatic substitution.

Mechanistic Insight

The reaction proceeds via a classic SNAr mechanism. The fluoride ion (F⁻), typically from a source like potassium fluoride (KF) or cesium fluoride (CsF), attacks the electron-deficient carbon atoms bearing the chlorine atoms. This addition forms a negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores the aromaticity of the pyridine ring, resulting in the desired fluorine substitution. Using a phase-transfer catalyst, such as tetrabutylphosphonium bromide, is crucial when using KF to enhance the solubility and nucleophilicity of the fluoride salt in the organic solvent.[3]

Caption: Reaction scheme for the double halogen exchange fluorination.

Experimental Protocol

-

Materials:

-

2,3,5-trichloropyridine (as a proxy starting material for which data is available) (18.2 g, 0.1 mol)[3]

-

Potassium fluoride (KF), spray-dried (23.1 g, 0.4 mol)

-

Tetrabutylphosphonium bromide (1.0 g)

-

N-Methylpyrrolidone (NMP) (100 mL)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere, add 2,3,5-trichloropyridine, potassium fluoride, and N-Methylpyrrolidone.

-

Heat the mixture to 120 °C with vigorous stirring.

-

Add the tetrabutylphosphonium bromide phase-transfer catalyst.

-

Increase the temperature to 190 °C and maintain for 10 hours.

-

Further increase the temperature to 205-210 °C and maintain for another 10-15 hours.[3]

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 2,3-difluoro-4-cyanopyridine.

-

Expertise & Causality

-

Choice of Fluorinating Agent: While CsF is more reactive, KF is significantly more economical for large-scale synthesis. The lower reactivity of KF is overcome by using a phase-transfer catalyst and higher reaction temperatures.[3]

-

Solvent Selection: A high-boiling polar aprotic solvent like NMP or DMSO is essential to dissolve the potassium fluoride (to some extent) and to reach the high temperatures required for the activation of the C-Cl bond at the 3-position, which is typically less reactive than the 2-position.

-

Temperature Profile: A staged temperature increase is often employed. The initial lower temperature allows for the more facile substitution at the 2-position, while the higher temperature is required to drive the more difficult substitution at the 3-position to completion.[3]

| Parameter | Value | Reference |

| Starting Material | 2,3,5-Trichloropyridine | [3] |

| Fluorinating Agent | Potassium Fluoride (KF) | [3] |

| Catalyst | Tetrabutylphosphonium Bromide | [3] |

| Solvent | N-Methylpyrrolidone (NMP) | [3] |

| Temperature | 205-210 °C | [3] |

| Typical Yield | ~40% (for 2,3-difluoro-5-chloropyridine) | [3] |

Part 2: Hydrolysis of 2,3-Difluoro-4-cyanopyridine

The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. Acid-catalyzed hydrolysis is a reliable method for this purpose, proceeding through a carboximidic acid intermediate.

Mechanistic Insight

The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers follows, leading to the formation of an amide intermediate. Under the reaction conditions, this amide is further hydrolyzed to the carboxylic acid and ammonium ion.

Experimental Protocol

-

Materials:

-

2,3-Difluoro-4-cyanopyridine (1 mol equivalent)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

-

Procedure:

-

In a round-bottom flask, carefully add 2,3-difluoro-4-cyanopyridine to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Heat the reaction mixture to reflux (typically 100-120 °C) with stirring.

-

Maintain the reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

The product, 2,3-difluoropyridine-4-carboxylic acid, may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, adjust the pH to be acidic (around pH 2-3) with a suitable base (e.g., concentrated NaOH solution) to ensure the carboxylic acid is protonated, which may induce precipitation.

-

Wash the collected solid with cold water and dry under vacuum to yield the pure carboxylic acid.[2]

-

Expertise & Causality

-

Reaction Conditions: The use of strong acid and heat is necessary to drive the hydrolysis of the stable nitrile group.

-

Work-up Procedure: Pouring the reaction mixture onto ice serves to both dilute the strong acid and to lower the solubility of the organic product, facilitating its isolation. Adjusting the pH is a critical step to ensure the carboxylic acid is in its neutral, less soluble form rather than as a carboxylate salt.

| Parameter | Value | Reference |

| Reagents | H₂SO₄, H₂O | [4] |

| Temperature | Reflux (100-120 °C) | N/A |

| Product Melting Point | 159-160 °C | [2] |

| Product Purity | ≥99.0% achievable | [2] |

Part 3: Fischer Esterification

The final step is the conversion of the synthesized 2,3-difluoropyridine-4-carboxylic acid to its ethyl ester. The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5]

Mechanistic Insight

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic. The alcohol (ethanol) then performs a nucleophilic attack on this activated carbon, forming a tetrahedral intermediate. After proton transfer, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.[6]

Caption: Reaction scheme for the Fischer esterification.

Experimental Protocol

-

Materials:

-

2,3-Difluoropyridine-4-carboxylic acid (1 mol equivalent)

-

Anhydrous Ethanol (used in large excess, also acts as solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 5 mol%)

-

-

Procedure:

-

Dissolve or suspend 2,3-difluoropyridine-4-carboxylic acid in a large excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting carboxylic acid.[7]

-

After completion, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and then with brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 2,3-difluoropyridine-4-carboxylate.

-

If necessary, purify the product further by column chromatography or vacuum distillation.

-

Expertise & Causality

-

Le Chatelier's Principle: The Fischer esterification is an equilibrium process. To drive the reaction towards the product side, a large excess of one reactant (ethanol) is used. Ethanol is a practical choice as it is inexpensive and can also serve as the reaction solvent.[5]

-

Catalyst: A strong acid catalyst like sulfuric acid is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol.[6]

-

Work-up: The wash with sodium bicarbonate is a critical step to remove all acidic components from the product mixture, which is essential for obtaining a pure, neutral ester.[8]

Conclusion

The synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate can be reliably achieved through a well-designed three-stage process involving halogen exchange fluorination, nitrile hydrolysis, and Fischer esterification. Each step is based on fundamental and well-understood organic transformations. By carefully selecting reagents and controlling reaction conditions, researchers and drug development professionals can efficiently produce this valuable fluorinated intermediate for application in the synthesis of novel therapeutic agents. The insights provided in this guide, from mechanistic understanding to detailed protocols, offer a solid foundation for the successful execution of this synthetic sequence.

References

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.

- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. (2022-11-16). [Link]

- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines.

- The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates.

- 2,3-Difluoropyridine-4-carboxylic Acid. Pipzine Chemicals.

-

Esterification - alcohols and carboxylic acids . Chemguide. [Link]

- Ethyl 4-oxo-1,4-dihydropyridine-3-carboxyl

- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).

- Preparation of difluorpyridine compounds. European Patent Office - EP 0146924 A2 - Googleapis.com.

-

Fisher Esterification, Reflux, Isolation and Purification of Esters . Science Ready. [Link]

- (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

-

Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate . Ningbo Inno Pharmchem Co., Ltd. [Link]

- 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure.

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Ester synthesis by esterific

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Esterification--Making Esters from Carboxylic Acids . jOeCHEM. (2019-01-25). [Link]

- Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. (2024-02-05).

- Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5).

- 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 5 g. Fisher Scientific.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.

Sources

- 1. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 4. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate: Strategies and Methodologies for Drug Development Professionals

Introduction: The Significance of Ethyl 2,3-difluoropyridine-4-carboxylate in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2,3-difluoropyridine moiety, in particular, is a privileged structural motif found in a range of biologically active compounds. Ethyl 2,3-difluoropyridine-4-carboxylate serves as a critical building block in the synthesis of numerous pharmaceutical agents, where the unique electronic properties of the fluorine atoms and the pyridine ring contribute to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthetic routes to this valuable intermediate, with a focus on practical and scalable methodologies for researchers in the pharmaceutical industry.

Retrosynthetic Analysis: Devising a Practical Approach

A logical retrosynthetic analysis of the target molecule, Ethyl 2,3-difluoropyridine-4-carboxylate, suggests that the final step would be a classical esterification of the corresponding carboxylic acid. Therefore, the primary synthetic challenge lies in the efficient construction of the 2,3-difluoropyridine-4-carboxylic acid core. A robust and industrially scalable approach would involve the initial synthesis of a suitably substituted pyridine ring, followed by the introduction of the fluorine and carboxylate functionalities. A plausible strategy commences with a readily available polychlorinated pyridine, which can then be selectively functionalized.

Caption: Retrosynthetic analysis of Ethyl 2,3-difluoropyridine-4-carboxylate.

Synthetic Pathway I: From 2,3,5-Trichloropyridine

This pathway represents a robust and scalable approach, starting from the commercially available 2,3,5-trichloropyridine. The key transformations involve a nucleophilic aromatic substitution to introduce a cyano group, followed by a double halogen exchange fluorination, and concluding with hydrolysis and esterification.

Step 1: Synthesis of 2,3-Dichloro-4-cyanopyridine

The introduction of a cyano group at the 4-position of a pyridine ring can be achieved through various methods, including palladium-catalyzed cyanation or nucleophilic aromatic substitution of a suitable leaving group. In the context of 2,3,5-trichloropyridine, the chlorine atom at the 4-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent chlorine atoms and the ring nitrogen.

Experimental Protocol:

-

To a solution of 2,3,5-trichloropyridine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a cyanide source, such as sodium cyanide or potassium cyanide.

-

The reaction mixture is heated to an elevated temperature, typically in the range of 100-150 °C, and monitored by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford 2,3-dichloro-4-cyanopyridine.

Step 2: Fluorination of 2,3-Dichloro-4-cyanopyridine to 2,3-Difluoropyridine-4-carbonitrile

The halogen exchange (HALEX) reaction is a powerful tool for the introduction of fluorine atoms into aromatic systems. In this step, the two chlorine atoms at the 2- and 3-positions are replaced by fluorine. This transformation is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.[1][2] The use of a phase-transfer catalyst can often accelerate the reaction and improve yields.[1]

Experimental Protocol:

-

In a flame-dried reaction vessel, combine 2,3-dichloro-4-cyanopyridine, a fluorinating agent (e.g., spray-dried potassium fluoride or cesium fluoride), and a phase-transfer catalyst (e.g., tetrabutylammonium chloride or 18-crown-6) in a high-boiling polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).[2]

-

The reaction mixture is heated to a high temperature, typically in the range of 180-220 °C, under an inert atmosphere (e.g., nitrogen or argon).[1]

-

The progress of the reaction is monitored by GC-MS or LC-MS.

-

After completion, the reaction mixture is cooled and poured into ice-water.

-

The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.

-

Purification by distillation or column chromatography yields 2,3-difluoropyridine-4-carbonitrile.

Step 3: Hydrolysis of 2,3-Difluoropyridine-4-carbonitrile to 2,3-Difluoropyridine-4-carboxylic Acid

The hydrolysis of the nitrile functionality to a carboxylic acid can be achieved under either acidic or basic conditions.[3] For this substrate, basic hydrolysis is often preferred to avoid potential side reactions.

Experimental Protocol:

-

A mixture of 2,3-difluoropyridine-4-carbonitrile and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is heated at reflux.[3]

-

The reaction is monitored until the hydrolysis is complete.

-

The reaction mixture is then cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) using a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[3]

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to give 2,3-difluoropyridine-4-carboxylic acid.[4]

Step 4: Esterification to Ethyl 2,3-difluoropyridine-4-carboxylate

The final step is a standard Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of a catalytic amount of a strong acid.

Experimental Protocol:

-

A solution of 2,3-difluoropyridine-4-carboxylic acid in an excess of absolute ethanol is treated with a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

The mixture is heated at reflux for several hours, with the removal of water, if necessary, using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

After completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl 2,3-difluoropyridine-4-carboxylate, which can be further purified by distillation or column chromatography.

Alternative Synthetic Strategies

While the pathway from 2,3,5-trichloropyridine is robust, other starting materials can also be considered depending on their availability and cost.

From 2,3-Dichloropyridine

An alternative approach could start from 2,3-dichloropyridine. This would require the introduction of a carboxylate or a precursor at the 4-position, which can be challenging. Methods such as directed ortho-metalation followed by carboxylation could be explored, although these may be less amenable to large-scale synthesis.

Data Summary

| Compound | Starting Material | Key Reagents | Typical Yield (%) |

| 2,3-Dichloro-4-cyanopyridine | 2,3,5-Trichloropyridine | NaCN or KCN, DMF | 70-85 |

| 2,3-Difluoropyridine-4-carbonitrile | 2,3-Dichloro-4-cyanopyridine | KF or CsF, Sulfolane | 60-75 |

| 2,3-Difluoropyridine-4-carboxylic acid | 2,3-Difluoropyridine-4-carbonitrile | NaOH(aq) or KOH(aq) | 85-95 |

| Ethyl 2,3-difluoropyridine-4-carboxylate | 2,3-Difluoropyridine-4-carboxylic acid | Ethanol, H₂SO₄ (cat.) | 80-90 |

Experimental Workflow Visualization

Caption: Overall workflow for the synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate.

Conclusion and Future Perspectives

The synthesis of Ethyl 2,3-difluoropyridine-4-carboxylate is a multi-step process that requires careful optimization of each transformation to ensure high overall yields and purity. The pathway commencing from 2,3,5-trichloropyridine offers a practical and scalable route for the production of this key pharmaceutical intermediate. Future research in this area may focus on the development of more efficient and environmentally benign fluorination methods, as well as catalytic approaches for the direct C-H carboxylation of fluorinated pyridines, which would further streamline the synthesis of this important class of compounds.

References

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P

- CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google P

-

Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. (URL: [Link])

-

Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof - European Patent Office. (URL: [Link])

- US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google P

- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid w

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P

- CN102153507B - Preparation method of 2,3-dichloropyridine - Google P

- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google P

Sources

- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 2. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 3. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

A Technical Guide to the Reactivity of the Difluoro-Substituted Pyridine Ring

Abstract: The incorporation of fluorine atoms into the pyridine scaffold profoundly alters its electronic properties, establishing difluoropyridines as versatile and highly sought-after building blocks in medicinal chemistry and materials science.[1][2] The potent electron-withdrawing nature of fluorine dramatically influences the ring's reactivity, primarily activating it towards nucleophilic aromatic substitution (SNAr) while presenting significant challenges for electrophilic substitution. This guide provides an in-depth analysis of the reactivity of difluoro-substituted pyridine rings, focusing on the mechanistic principles, regiochemical outcomes, and practical experimental considerations for researchers in drug development and synthetic chemistry. We will explore the dominant SNAr pathway, strategies for metalation and cross-coupling, and the inherent difficulties of electrophilic functionalization.

The Electronic Landscape of the Difluoro-Pyridine Ring

The reactivity of a difluoropyridine isomer is a direct consequence of the interplay between the inherent electron deficiency of the pyridine ring and the powerful inductive effects of the two fluorine substituents.

The Dominance of Inductive Withdrawal

Fluorine, as the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). In a difluoropyridine ring, this effect significantly depletes electron density from the aromatic system.[3] This general reduction in electron density deactivates the ring towards electrophilic attack but critically activates it for attack by nucleophiles.[4][5] The fluorine atoms also contribute π-orbitals that can further stabilize the aromatic ring, a phenomenon termed "fluoromaticity," which can enhance thermal stability and chemical resistance.[6][7]

Influence of Substitution Patterns on Reactivity

The positions of the two fluorine atoms dictate the regioselectivity of nucleophilic attack by modulating the electron density at specific carbon atoms.

-

2,6-Difluoropyridine: The fluorine atoms are positioned ortho to the ring nitrogen. Their combined inductive effects, along with the nitrogen's own electron-withdrawing nature, create a highly electron-deficient C4 (para) position. This makes the C4 position the primary site for nucleophilic attack.

-

3,5-Difluoropyridine: With fluorine atoms meta to the nitrogen, the C2, C4, and C6 positions are all significantly activated. Nucleophilic attack can occur at any of these positions, often leading to mixtures of products. However, the C2 and C6 positions (ortho to nitrogen) are generally the most electrophilic and thus the most common sites of substitution.

-

Other Isomers (e.g., 2,3-, 2,5-, 3,4-): The regioselectivity in these less common isomers is more nuanced, governed by the combined vector of the inductive effects from both fluorine atoms and the nitrogen.

The following diagram illustrates the strong inductive withdrawal (-I) effect of the fluorine atoms, which pulls electron density away from the carbon framework of the pyridine ring, making it highly electrophilic.

Caption: Inductive withdrawal in 2,6-difluoropyridine.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold

SNAr is the hallmark reaction of difluoropyridines. The electron-poor nature of the ring makes it susceptible to attack by a wide range of nucleophiles (amines, alkoxides, thiolates, etc.).[2][5] Fluorine is an excellent leaving group in this context, not because the C-F bond is weak, but because its high electronegativity strongly activates the ring towards the initial, rate-determining nucleophilic attack.[5][8]

The SNAr Mechanism: A Two-Step Process

The reaction proceeds via a well-established two-step addition-elimination mechanism.[5]

-

Addition: The nucleophile attacks an electron-deficient carbon atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen and fluorine atoms, which stabilizes it.

-

Elimination: Aromaticity is restored by the expulsion of a fluoride ion, yielding the substituted product. The formation of the Meisenheimer complex is typically the rate-determining step.[5]

Caption: Generalized SNAr mechanism workflow.

Regioselectivity in Action: A Comparative Table

The position of the fluorine atoms provides excellent, predictable control over the site of substitution. This predictability is a key reason for the utility of these scaffolds in targeted synthesis.

| Difluoropyridine Isomer | Primary Site of Nucleophilic Attack | Rationale for Regioselectivity |

| 2,6-Difluoropyridine | C4 (para) | The C4 position is doubly activated by both fluorine atoms and is para to the ring nitrogen, providing maximal stabilization of the negative charge in the Meisenheimer intermediate. |

| 3,5-Difluoropyridine | C2 / C6 (ortho) | The positions ortho and para to the nitrogen (C2, C6, C4) are all activated. However, attack at C2/C6 is often favored due to direct stabilization from the adjacent nitrogen atom. |

| 2,4-Difluoropyridine | C4 (para) | The C-F bond at the 4-position is generally more labile and activated for displacement than the C-F bond at the 2-position. |

Field-Proven Protocol: SNAr Amination of 2,6-Difluoropyridine

This protocol describes a typical procedure for the selective substitution at the C4 position of 2,6-difluoropyridine with a primary amine, a common transformation in the synthesis of pharmaceutical intermediates.[9]

Objective: To synthesize 4-(benzylamino)-2,6-difluoropyridine.

Materials:

-

2,6-Difluoropyridine (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-difluoropyridine (1.0 equiv) and anhydrous DMF. Stir the solution at room temperature.

-

Reagent Addition: Add potassium carbonate (2.0 equiv), followed by the dropwise addition of benzylamine (1.1 equiv).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(benzylamino)-2,6-difluoropyridine.

Causality: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reagents and facilitates the SNAr reaction. K₂CO₃ acts as a base to deprotonate the amine nucleophile in situ and neutralize the HF generated during the reaction, driving the equilibrium towards the product. Heating is required to overcome the activation energy for the formation of the Meisenheimer complex.

Metalation and Cross-Coupling Strategies

While SNAr is the most facile reaction, C-H functionalization or the use of the C-F bond in cross-coupling reactions requires more specialized strategies to overcome the deactivated nature of the ring.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for functionalizing positions adjacent to a directing metalation group (DMG).[10][11] In the context of difluoropyridines, a pre-existing substituent (e.g., an amide or methoxy group) can direct a strong base, typically an organolithium reagent like n-butyllithium or LDA, to deprotonate the adjacent C-H bond.[10][12]

For example, in 3,5-difluoropyridine, direct lithiation can be challenging. However, if a DMG is installed at the C4 position, lithiation can be directed specifically to the C3/C5 positions. The fluorine atoms themselves can act as weak directing groups, sometimes enabling regioselective lithiation. For instance, 2-fluoropyridine can be selectively lithiated at the 3-position using LDA at low temperatures.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Difluoropyridines can serve as electrophilic partners in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[13][14][15] These reactions allow for the formation of C-C, C-N, and C-O bonds, dramatically expanding the synthetic utility of the scaffold.[14][16]

-